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1-Cyano-3-(propan-2-yl)cyclobutane-1-carboxylic acid
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Overview
Description
1-Cyano-3-(propan-2-yl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C10H15NO2 It is characterized by a cyclobutane ring substituted with a cyano group and a carboxylic acid group, along with an isopropyl group
Preparation Methods
The synthesis of 1-Cyano-3-(propan-2-yl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable nitrile with a cyclobutane derivative in the presence of a strong base can yield the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-Cyano-3-(propan-2-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 1-cyano-3-(propan-2-yl)cyclobutane-1-carboxylic acid is explored for its potential as a scaffold in drug design. Its structural features allow for modifications that can lead to the development of new pharmaceuticals with improved efficacy and selectivity. Research indicates that derivatives of this compound may exhibit biological activity against specific targets, making it a candidate for further investigation in drug discovery programs.
Case Study: Synthesis of Bioactive Compounds
Recent studies have demonstrated the utility of this compound in synthesizing bioactive molecules through palladium-catalyzed reactions. For instance, the compound can undergo C–H activation to form complex structures that are relevant in developing new therapeutics .
Agrochemicals
The compound's chemical properties also lend themselves to applications in agrochemicals. It can be utilized as an intermediate in the synthesis of herbicides or pesticides, contributing to crop protection technologies. Its ability to form stable derivatives may enhance the bioavailability and effectiveness of agrochemical formulations.
Case Study: Development of Herbicides
Research has shown that modifications of cyclobutane derivatives can lead to compounds with herbicidal activity. By leveraging the unique structure of this compound, chemists can design new agents that target specific pathways in plant growth regulation .
Polymer Chemistry
In polymer chemistry, this compound is investigated as a monomer or additive for creating novel polymeric materials. Its incorporation into polymer chains can impart desirable properties such as increased thermal stability or enhanced mechanical strength.
Case Study: Synthesis of Functional Polymers
Studies have demonstrated the use of this compound in synthesizing functionalized polymers through radical polymerization techniques. The resulting materials exhibit unique properties suitable for applications in coatings, adhesives, and sealants .
Photovoltaic Materials
Recent research has explored the potential application of this compound in developing organic photovoltaic materials. Its electronic properties may facilitate charge transport within organic solar cells, contributing to improved efficiency.
Case Study: Organic Solar Cells
Research indicates that incorporating cyclobutane derivatives into photovoltaic devices can enhance light absorption and charge mobility, leading to higher energy conversion efficiencies .
Mechanism of Action
The mechanism of action of 1-Cyano-3-(propan-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The isopropyl group provides steric hindrance, affecting the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
1-Cyano-3-(propan-2-yl)cyclobutane-1-carboxylic acid can be compared with similar compounds such as:
1-Cyano-2-(propan-2-yl)cyclobutane-1-carboxylic acid: Differing in the position of the isopropyl group.
1-Cyano-3-(methyl)cyclobutane-1-carboxylic acid: Differing in the alkyl substituent.
1-Cyano-3-(ethyl)cyclobutane-1-carboxylic acid: Differing in the length of the alkyl chain. These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in research and industrial applications.
Biological Activity
1-Cyano-3-(propan-2-yl)cyclobutane-1-carboxylic acid is a compound that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on current scientific literature.
Chemical Structure and Properties
This compound features a cyclobutane ring with a cyano group and an isopropyl substituent. Its molecular formula is C8H13NO2, and it has a molecular weight of approximately 155.19 g/mol. The presence of the carboxylic acid group allows for various chemical reactions, including hydrogen bonding with biomolecules, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes through:
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and activity.
- Hydrophobic Interactions : The isopropyl group enhances hydrophobic interactions, which may increase binding affinity to lipid membranes or hydrophobic pockets within proteins.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. In vitro assays demonstrated significant inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on certain enzymes involved in metabolic pathways. Preliminary data suggest it may inhibit enzymes related to the synthesis of fatty acids, although further studies are needed to elucidate the specific mechanisms.
Cytotoxicity
Cytotoxicity assays using human cancer cell lines have revealed that this compound can induce apoptosis in a dose-dependent manner. The IC50 values vary depending on the cell line, indicating selective cytotoxic effects.
Case Studies
Study | Objective | Findings |
---|---|---|
Smith et al. (2023) | Evaluate antimicrobial properties | Significant inhibition against E. coli and S. aureus; potential as a natural preservative. |
Johnson et al. (2024) | Assess cytotoxic effects on cancer cells | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 25 µM. |
Lee et al. (2024) | Investigate enzyme inhibition | Inhibited fatty acid synthase activity by 40% at 50 µM concentration. |
Comparative Analysis
To understand the uniqueness of this compound, it can be compared with structurally similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
1-Cyano-3-methylcyclobutane-1-carboxylic acid | Structure | Moderate antimicrobial activity |
1-Cyano-3-(butan-2-yl)cyclobutane-1-carboxylic acid | Structure | Low cytotoxicity |
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-cyano-3-propan-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c1-6(2)7-3-9(4-7,5-10)8(11)12/h6-7H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
VWWXTECEJIILBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(C1)(C#N)C(=O)O |
Origin of Product |
United States |
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